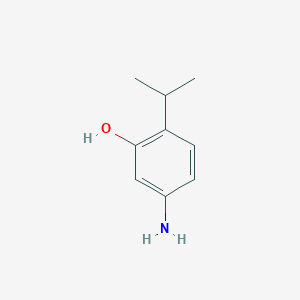

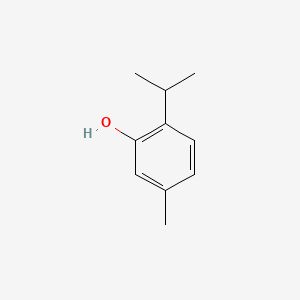

5-Amino-2-isopropylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCCNIHWUWYKLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Amino-2-isopropylphenol

Abstract

This technical guide provides a comprehensive exploration of the synthetic pathways leading to 5-Amino-2-isopropylphenol, a valuable chemical intermediate in the pharmaceutical and fine chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the core synthesis strategies, including detailed experimental protocols, mechanistic insights, and a comparative evaluation of different methodologies. The primary focus is on a reliable two-step pathway involving the nitration of an isopropylphenol isomer followed by the reduction of the resulting nitro intermediate. Additionally, an advanced alternative route via a palladium-catalyzed C-N bond formation is presented. Throughout this guide, a strong emphasis is placed on scientific integrity, experimental causality, and safety considerations.

Introduction and Strategic Overview

This compound is a substituted aminophenol with a unique substitution pattern that makes it a key building block in the synthesis of more complex molecules. The strategic placement of the amino, hydroxyl, and isopropyl groups on the aromatic ring offers multiple points for functionalization. The primary challenge in its synthesis lies in achieving the desired regiochemistry.

This guide will primarily detail a robust and accessible two-step synthesis. The logic behind this chosen pathway is rooted in the directing effects of the functional groups on the starting material. A direct nitration of the readily available 2-isopropylphenol would likely lead to a mixture of isomers, with the desired 5-nitro product being a minor component. Therefore, a more regioselective approach is warranted.

Primary Synthesis Pathway: Nitration and Reduction

The most practical and scientifically sound approach to the synthesis of this compound involves a two-stage process:

-

Nitration of 3-isopropylphenol to regioselectively form 5-isopropyl-2-nitrophenol.

-

Reduction of the nitro group of 5-isopropyl-2-nitrophenol to the corresponding amine.

This pathway is advantageous due to the predictable directing effects of the hydroxyl and isopropyl groups on the 3-isopropylphenol starting material, leading to a higher yield of the desired intermediate.

Stage 1: Regioselective Nitration of 3-Isopropylphenol

The hydroxyl group is a strongly activating ortho, para-director, while the isopropyl group is a moderately activating ortho, para-director. In 3-isopropylphenol, the positions ortho and para to the hydroxyl group are the 2-, 4-, and 6-positions. The positions ortho and para to the isopropyl group are the 2-, 4-, and 6-positions. The confluence of these directing effects, along with steric considerations, favors nitration at the 2-position.

Experimental Protocol: Synthesis of 5-Isopropyl-2-nitrophenol [1]

-

Materials and Reagents:

-

3-Isopropylphenol

-

Sodium nitrate (NaNO₃)

-

Sulfuric acid (3M solution)

-

Sodium nitrite (NaNO₂) (catalytic amount)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Methanol (MeOH)

-

-

Procedure:

-

Dissolve 3-isopropylphenol (e.g., 3.00 g, 22 mmol) in dichloromethane (40 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, add sodium nitrate (2.06 g, 24 mmol).

-

Carefully add 3M sulfuric acid (25 mL), followed by a catalytic amount of sodium nitrite.

-

Allow the mixture to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer with water.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the resulting solid by column chromatography on silica gel using a mixture of methanol and dichloromethane (e.g., 4% MeOH/CH₂Cl₂) as the eluent to yield the desired 5-isopropyl-2-nitrophenol.

-

-

Expected Outcome:

-

The described procedure has a reported yield of approximately 27%[1].

-

Table 1: Summary of Nitration Reaction Parameters

| Parameter | Value |

| Starting Material | 3-Isopropylphenol |

| Nitrating Agent | Sodium nitrate / Sulfuric acid |

| Catalyst | Sodium nitrite |

| Solvent | Dichloromethane |

| Temperature | Room Temperature |

| Reaction Time | 24 hours |

| Reported Yield | ~27% |

Diagram 1: Synthesis of 5-Isopropyl-2-nitrophenol

Caption: Nitration of 3-isopropylphenol.

Stage 2: Reduction of 5-Isopropyl-2-nitrophenol

The reduction of the nitro group to an amine is a well-established transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this purpose.

Experimental Protocol: Catalytic Hydrogenation to this compound

-

Materials and Reagents:

-

5-Isopropyl-2-nitrophenol

-

Palladium on carbon (Pd/C, 5% or 10%) or Raney Nickel

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂)

-

Celite®

-

-

Procedure:

-

In a hydrogenation vessel, dissolve 5-isopropyl-2-nitrophenol in a suitable solvent such as ethanol or ethyl acetate.

-

Carefully add a catalytic amount of palladium on carbon (typically 5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm, or as per equipment specifications) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

-

Combine the filtrate and washings and evaporate the solvent under reduced pressure to yield this compound.

-

-

Self-Validating System and Trustworthiness:

-

The disappearance of the yellow color of the nitrophenol is a visual indicator of reaction progression.

-

The product can be further purified by recrystallization or column chromatography if necessary.

-

Table 2: Comparison of Reduction Methods for Nitrophenols

| Method | Catalyst/Reagent | Advantages | Disadvantages |

| Catalytic Hydrogenation | Pd/C, Pt/C, Raney Ni | High yield, clean reaction, catalyst can be recycled. | Requires specialized hydrogenation equipment, handling of flammable H₂ gas and pyrophoric catalysts. |

| Chemical Reduction | Fe / HCl or NH₄Cl | Inexpensive, suitable for large scale. | Generates significant amounts of iron sludge waste, requiring disposal. |

| Transfer Hydrogenation | Ammonium formate / Pd/C | Avoids the use of H₂ gas. | May require higher temperatures. |

Caption: Alternative synthesis via bromination and amination.

Purification and Characterization

Purification of the final product, this compound, can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).

Characterization Data (Predicted):

-

¹H NMR: Expected signals would include aromatic protons, a methine proton and two methyl doublets for the isopropyl group, an amino group singlet, and a hydroxyl group singlet.

-

¹³C NMR: The spectrum should show the expected number of signals for the aromatic carbons, as well as signals for the isopropyl group carbons.

-

IR Spectroscopy: Characteristic peaks for N-H stretching of the amine, O-H stretching of the phenol, and aromatic C-H and C=C stretching would be expected.

Safety and Hazard Considerations

Nitration Reactions:

-

Nitrating agents are highly corrosive and strong oxidizers.

-

Nitration reactions are often highly exothermic and can lead to runaway reactions if not properly controlled.

-

Always perform nitrations in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

Maintain strict temperature control, often using an ice bath.

-

Add the nitrating agent slowly and monitor the reaction temperature closely.

Catalytic Hydrogenation:

-

Hydrogen gas is highly flammable and can form explosive mixtures with air.

-

Hydrogenation catalysts, such as palladium on carbon and Raney nickel, can be pyrophoric, especially after use.

-

Always conduct hydrogenations in a well-ventilated area, away from ignition sources.

-

Ensure the hydrogenation equipment is properly assembled and leak-tested.

-

Handle catalysts under an inert atmosphere or as a wet slurry to minimize the risk of fire.

-

Properly quench and dispose of spent catalysts.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the regioselective nitration of 3-isopropylphenol, followed by the reduction of the resulting nitro intermediate. This pathway offers a good balance of predictability, accessibility of starting materials, and operational feasibility. For laboratories equipped for modern organometallic chemistry, the Buchwald-Hartwig amination of 5-bromo-2-isopropylphenol presents a powerful and elegant alternative. The choice of synthetic route will ultimately depend on the specific resources, expertise, and scale of the intended synthesis. Adherence to strict safety protocols is paramount for all the described procedures.

References

-

Quick Company. (n.d.). A Process For The Preparation Of Isopropyl Phenol From Nitro Cumene. [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-Amino-2-isopropylphenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of the aromatic compound 5-Amino-2-isopropylphenol. As a substituted aminophenol, this molecule holds potential significance in various research and development applications, particularly in the synthesis of novel pharmaceutical agents and other specialty chemicals. Understanding its fundamental physicochemical characteristics is paramount for its effective utilization, from reaction design and process optimization to formulation and toxicological assessment.

Molecular Structure and Identification

This compound is an organic compound featuring a benzene ring substituted with a hydroxyl group, an amino group, and an isopropyl group at positions 1, 5, and 2, respectively.

Molecular Formula: C₉H₁₃NO[1]

Molecular Weight: 151.21 g/mol [1]

Chemical Structure:

Caption: 2D structure of this compound.

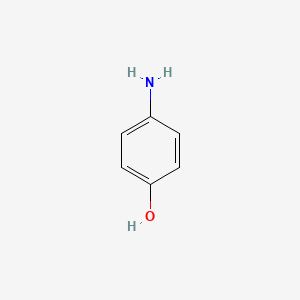

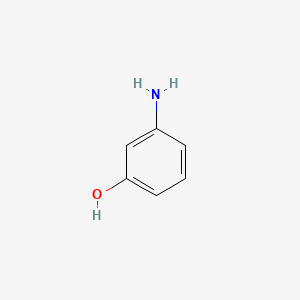

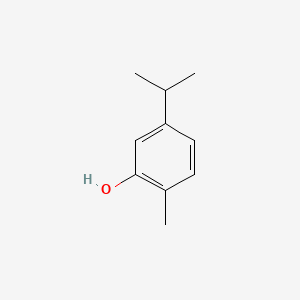

Isomeric Considerations: It is crucial to distinguish this compound from its isomers, such as 2-Amino-5-isopropylphenol (CAS Number: 139729-85-4)[1] and 4-Amino-2-isopropyl-5-methylphenol (CAS Number: 1128-28-5)[2][3][4]. The relative positions of the functional groups significantly impact the molecule's physical and chemical properties.

Core Physicochemical Properties

Precise experimental data for this compound is sparse in readily accessible literature. Therefore, the following table includes data for related isomers to provide a comparative context. The properties of this compound are expected to be within a similar range.

| Property | 2-Amino-5-isopropylphenol (Predicted) | 5-Amino-2-methylphenol (Experimental) | 5-Isopropyl-2-methylphenol (Experimental) | Notes and Expectations for this compound |

| Melting Point (°C) | Not available | 161-163 | 3 | The melting point will be influenced by the crystal packing, which is affected by hydrogen bonding between the amino and hydroxyl groups. It is expected to be a solid at room temperature. |

| Boiling Point (°C) | Not available | Not available | 233 | The boiling point will be relatively high due to hydrogen bonding capabilities. |

| Water Solubility | Not available | Soluble | 1.25 g/L | The presence of both polar (amino and hydroxyl) and non-polar (isopropyl) groups suggests moderate solubility in water. Solubility is expected to be pH-dependent. |

| logP (Octanol-Water Partition Coefficient) | 1.9 (Predicted) | 1.3 (Predicted) | 3.2 (Predicted)[5] | The isopropyl group will contribute to its lipophilicity. The predicted logP suggests a moderate preference for the lipid phase. |

| pKa | Not available | Not available | Not available | The phenolic hydroxyl group will have an acidic pKa (around 10), while the amino group will have a basic pKa (around 4-5). The exact values will be influenced by the electronic effects of the other substituents. |

Experimental Protocols for Physicochemical Characterization

To obtain accurate and reliable data for this compound, the following standard experimental protocols are recommended.

Melting Point Determination

The melting point is a critical indicator of purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-15 °C per minute until it is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Sources

- 1. 2-Amino-5-isopropylphenol | C9H13NO | CID 21184834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 1128-28-5 CAS MSDS (4-AMINO-2-ISOPROPYL-5-METHYLPHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4-Amino-2-isopropyl-5-methylphenol | C10H15NO | CID 70781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound 5-Isopropyl-2-methylphenol (FDB014512) - FooDB [foodb.ca]

"5-Amino-2-isopropylphenol" CAS number 850085-99-3 properties

An In-Depth Technical Guide to 5-Amino-2-isopropylphenol (CAS 850085-99-3): Properties, Synthesis, and Research Perspectives

Section 1: Introduction and Compound Identification

This compound is a substituted aromatic compound belonging to the aminophenol class. Its structure, featuring a phenol, an amine, and an isopropyl group, makes it a potentially valuable building block in synthetic and medicinal chemistry. The strategic placement of these functional groups offers multiple reaction sites for derivatization, enabling the synthesis of more complex molecules.

While the specific CAS number 850085-99-3 is assigned, publicly available experimental data for this particular isomer is limited. This guide, therefore, adopts the perspective of a senior application scientist, leveraging established chemical principles and data from structurally analogous compounds to provide a comprehensive technical overview. By analyzing its predicted properties, proposing logical synthetic routes, and exploring potential applications based on its core scaffold, we aim to equip researchers and drug development professionals with the foundational knowledge required to work with and explore the potential of this compound.

Table 1: Key Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 850085-99-3 | |

| Molecular Formula | C₉H₁₃NO | |

| Molecular Weight | 151.21 g/mol | PubChem (Computed)[1] |

| IUPAC Name | 5-amino-2-(propan-2-yl)phenol | N/A |

Section 2: Physicochemical Properties (A Predictive Approach)

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Basis for Prediction and Scientific Rationale |

| Appearance | Off-white to light brown solid | Aminophenols are prone to oxidation, which can lead to coloration. The solid state is typical for substituted phenols of this molecular weight. |

| Melting Point | 130 - 150 °C (Estimate) | Based on related aminophenol structures. The presence of both amino and hydroxyl groups allows for strong intermolecular hydrogen bonding, suggesting a relatively high melting point for its size. |

| Boiling Point | > 200 °C (Estimate) | High boiling point is expected due to hydrogen bonding and molecular weight. Data from related compounds like 2-isopropylphenol (212-213 °C) suggests a boiling point in this range. |

| Water Solubility | Low to moderate | The polar amine and hydroxyl groups enhance water solubility, but the nonpolar isopropyl group and benzene ring decrease it. Overall, it is expected to be sparingly soluble in water but soluble in organic solvents like ethanol and DMSO. |

| XLogP3 | 2.1 (Computed for isomer) | The predicted partition coefficient for the isomer 2-Amino-5-isopropylphenol suggests moderate lipophilicity, a desirable trait for many drug candidates.[1] |

| pKa (Acidic) | ~10-11 | The phenolic hydroxyl group is weakly acidic, typical of phenols. |

| pKa (Basic) | ~4-5 | The aromatic amine is weakly basic, typical of anilines. |

Section 3: Proposed Synthesis and Reactivity

A direct, documented synthesis for this compound is not prevalent in the literature. However, a robust and logical synthetic pathway can be proposed based on fundamental organic chemistry principles. The most common strategy for introducing an amino group onto a phenol ring is through the nitration of a precursor followed by the reduction of the nitro group.

Proposed Synthetic Pathway:

The synthesis would logically start from the commercially available 2-isopropylphenol. The key challenge lies in controlling the regioselectivity of the nitration step. The hydroxyl (-OH) and isopropyl groups are both ortho-, para-directing activators. Nitration of 2-isopropylphenol would likely yield a mixture of products, primarily 4-nitro- and 6-nitro-2-isopropylphenol. Directing the nitro group to the 5-position (meta to both existing groups) is challenging and would likely result in a low yield, requiring careful optimization of reaction conditions (e.g., temperature, nitrating agent) and sophisticated purification techniques.

A more plausible, albeit longer, route might involve starting with a different precursor where the desired substitution pattern is already established. However, for the purpose of this guide, we will outline the nitration-reduction pathway from 2-isopropylphenol as a foundational approach.

Sources

Preamble: Navigating the Spectroscopic Landscape of Aminophenols

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Amino-2-isopropylphenol

In the realm of drug development and materials science, aminophenolic scaffolds are of paramount importance due to the versatile reactivity endowed by their acidic hydroxyl and basic amino functionalities.[1] The specific isomer, this compound, presents a unique substitution pattern that dictates its electronic and steric properties, making its unambiguous structural confirmation a critical first step in any research endeavor.

Molecular Structure and Its Spectroscopic Implications

To interpret the spectroscopic data, we must first deconstruct the molecule into its constituent parts: a phenol, a primary aromatic amine, an isopropyl group, and a 1,2,4-trisubstituted aromatic ring. Each of these components will give rise to characteristic signals in its respective spectrum.

Molecular Structure Diagram

Caption: Chemical structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment, connectivity, and number of different types of protons in a molecule.

Predicted ¹H NMR Data

The predicted chemical shifts (δ) are relative to tetramethylsilane (TMS) in a standard deuterated solvent like CDCl₃ or DMSO-d₆. The phenolic and amino protons are exchangeable, and their signals may broaden or disappear upon addition of D₂O.[2]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration | Rationale |

| -OH | 8.0 - 9.5 | broad singlet | N/A | 1H | Phenolic protons are acidic and their chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. |

| Ar-H6 | ~6.8 | doublet | J ≈ 2.5 Hz | 1H | Ortho to the strong electron-donating -OH group and meta to the -NH₂ group. Experiences ortho coupling with H4. |

| Ar-H4 | ~6.6 | doublet of doublets | J ≈ 8.5, 2.5 Hz | 1H | Ortho to the -NH₂ group and meta to the -OH group. Experiences meta coupling to H6 and ortho coupling to H3. |

| Ar-H3 | ~6.5 | doublet | J ≈ 8.5 Hz | 1H | Ortho to the isopropyl group and ortho to the -NH₂ group. Experiences ortho coupling with H4. |

| -NH₂ | 3.5 - 5.0 | broad singlet | N/A | 2H | Amino protons are exchangeable; their shift is solvent and concentration-dependent.[3] |

| -CH(CH₃)₂ | 3.0 - 3.4 | septet | J ≈ 7.0 Hz | 1H | The methine proton is split by the six equivalent methyl protons. Its proximity to the aromatic ring causes a downfield shift. |

| -CH(CH₃)₂ | ~1.2 | doublet | J ≈ 7.0 Hz | 6H | The two methyl groups are equivalent and are split by the single methine proton. |

Experimental Considerations for ¹H NMR

-

Solvent Choice: DMSO-d₆ is often preferred for aminophenols as it helps in resolving the -OH and -NH₂ protons, which appear as sharp singlets and are less prone to rapid exchange than in CDCl₃.

-

D₂O Exchange: A definitive method for assigning -OH and -NH₂ protons is to acquire a spectrum, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these exchangeable protons will disappear.[2]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the number and electronic environment of carbon atoms in a molecule.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C1 (C-OH) | 150 - 155 | The carbon attached to the highly electronegative oxygen of the hydroxyl group is significantly deshielded. |

| C5 (C-NH₂) | 140 - 145 | The carbon attached to the nitrogen of the amino group is also deshielded. |

| C2 (C-isopropyl) | 135 - 140 | The attachment of the isopropyl group and proximity to the C-OH group results in a downfield shift. |

| C4 | 115 - 120 | This carbon is ortho to the electron-donating amino group, causing an upfield shift. |

| C6 | 114 - 119 | This carbon is ortho to the electron-donating hydroxyl group, leading to an upfield shift. |

| C3 | 112 - 117 | This carbon is ortho to the amino group and meta to the hydroxyl group, resulting in an upfield shift. |

| -CH(CH₃)₂ | 26 - 30 | Aliphatic methine carbon attached to the aromatic ring. |

| -CH(CH₃)₂ | 22 - 25 | Aliphatic methyl carbons of the isopropyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |

| 3400 - 3200 | O-H stretch (phenol) & N-H stretch (amine) | Strong, Broad | This region will likely show overlapping broad bands. The O-H stretch is typically very broad due to hydrogen bonding.[2] The primary amine will show two N-H stretching bands.[3] |

| 3050 - 3000 | Aromatic C-H stretch | Medium | Confirms the presence of the aromatic ring. |

| 2960 - 2850 | Aliphatic C-H stretch | Strong | Characteristic of the isopropyl group.[4] |

| 1620 - 1580 | N-H bend (scissoring) | Medium-Strong | Confirms the presence of a primary amine.[3] |

| 1600 & 1475 | Aromatic C=C ring stretch | Medium-Strong | Confirms the presence of the aromatic ring. |

| 1260 - 1180 | C-O stretch (phenol) | Strong | Characteristic of the phenolic C-O bond. |

| 1320 - 1250 | C-N stretch (aromatic amine) | Strong | Confirms the C-N bond of the aromatic amine. |

Sample Preparation Protocol (KBr Pellet)

-

Preparation: Grind 1-2 mg of the this compound sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Homogenization: Ensure the mixture is homogenous and has a fine, consistent texture.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. The molecular formula for this compound is C₉H₁₃NO.

-

Molecular Weight: 151.21 g/mol

-

Exact Mass: 151.0997 Da

Predicted Fragmentation Pattern (Electron Ionization - EI)

In EI-MS, the molecular ion (M⁺˙) is formed, which then undergoes fragmentation. The most likely fragmentation pathways are driven by the stable functionalities.

-

Molecular Ion (M⁺˙): A prominent peak is expected at m/z = 151.

-

Alpha-Cleavage: The most favorable fragmentation for alkyl-substituted aromatics is the cleavage of the benzylic bond. Loss of a methyl radical (•CH₃) from the isopropyl group will result in a stable benzylic cation.

-

[M - 15]⁺: A strong peak at m/z = 136 (151 - 15). This is often the base peak.

-

Fragmentation Pathway Diagram

Caption: Predicted primary fragmentation of this compound in EI-MS.

General Protocol for EI-MS Analysis

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, typically via direct injection or a GC inlet.

-

Ionization: The sample is vaporized and bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Conclusion

This guide outlines the predicted spectroscopic fingerprint of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating system for structural confirmation. The predicted ¹H NMR splitting patterns will confirm the substitution on the aromatic ring, while D₂O exchange will definitively identify the -OH and -NH₂ protons. The characteristic stretches in the IR spectrum will confirm the presence of all key functional groups. Finally, the molecular ion peak and the characteristic [M-15]⁺ fragmentation in the mass spectrum will corroborate the molecular weight and the presence of the isopropyl group. These predicted data serve as a benchmark for researchers to confidently verify the identity and purity of synthesized or isolated this compound.

References

-

Human Metabolome Database. 13C NMR Spectrum (1D, 1000 MHz, H2O, predicted) (HMDB0035770). Available at: [Link]

-

PubChem. 2-Amino-5-isopropylphenol | C9H13NO | CID 21184834. Available at: [Link]

-

FooDB. Showing Compound 5-Isopropyl-2-methylphenol (FDB014512). Available at: [Link]

-

PrepChem.com. Synthesis of ortho-isopropyl phenol. Available at: [Link]

-

FooDB. Showing Compound 2-Isopropyl-5-methylphenol (FDB014795). Available at: [Link]

-

National Institutes of Health. Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling - PMC. Available at: [Link]

-

Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX. Available at: [Link]

- Google Patents. DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.

-

ChemSynthesis. 4-amino-2-isopropyl-5-methylphenol - 1128-28-5. Available at: [Link]

-

Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]

-

National Institute of Standards and Technology. Isopropyl Alcohol - NIST WebBook. Available at: [Link]

-

National Institute of Standards and Technology. p-Cumenol - NIST WebBook. Available at: [Link]

-

Doc Brown's Chemistry. infrared spectrum of propan-2-amine (2-aminopropane). Available at: [Link]

-

Natural Products Magnetic Resonance Database. Showing NP-Card for 5-Isopropyl-2-methylphenol (NP0001326). Available at: [Link]

Sources

- 1. This compound | 850085-99-3 | Benchchem [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Isopropyl Alcohol [webbook.nist.gov]

Potential Applications of Substituted Aminophenols in Research: An In-depth Technical Guide

This guide provides an in-depth technical exploration of substituted aminophenols, a versatile class of aromatic compounds, and their significant and expanding applications across various scientific research domains. Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes field-proven insights with technical accuracy to illuminate the core principles and practical methodologies related to the utilization of these valuable chemical entities.

Introduction: The Versatile Scaffold of Substituted Aminophenols

Substituted aminophenols are organic compounds featuring an amino group (-NH₂) and a hydroxyl group (-OH) attached to a benzene ring. The relative positions of these functional groups (ortho, meta, or para) and the nature of additional substituents on the aromatic ring dramatically influence their chemical reactivity and physical properties. This inherent versatility makes them valuable starting materials and key intermediates in a multitude of research and industrial applications, ranging from pharmaceuticals and agrochemicals to dyes and polymers.[1] This guide will delve into the core applications of substituted aminophenols, providing detailed experimental protocols, mechanistic insights, and comparative data to empower researchers in their endeavors.

Medicinal Chemistry: A Cornerstone for Drug Discovery

Substituted aminophenols are a cornerstone in medicinal chemistry, serving as pivotal scaffolds for the development of a wide array of therapeutic agents. Their unique electronic and structural characteristics allow for facile modification, enabling the fine-tuning of pharmacological activity.

Analgesic and Antipyretic Agents: The Paracetamol Archetype

Perhaps the most well-known application of a substituted aminophenol is in the synthesis of paracetamol (acetaminophen), a widely used analgesic and antipyretic.[2] The synthesis involves the acetylation of 4-aminophenol with acetic anhydride.[2]

Experimental Protocol: Synthesis of Paracetamol

Objective: To synthesize paracetamol from 4-aminophenol.

Materials:

-

4-Aminophenol

-

Acetic anhydride

-

Water

-

5-mL conical vial

-

Spin vane

-

Air condenser

-

Heating apparatus (e.g., hot plate)

-

Ice bath

-

Filtration apparatus (e.g., Hirsch funnel)

Procedure:

-

Weigh approximately 0.150 g of 4-aminophenol and place it in a 5-mL conical vial.

-

Add 0.450 mL of water and 0.165 mL of acetic anhydride to the vial.

-

Place a spin vane in the vial and attach an air condenser.

-

Heat the reaction mixture gently while stirring for approximately 10-15 minutes to complete the reaction.

-

Cool the vial in an ice bath to induce crystallization of the paracetamol.

-

Collect the crude product by vacuum filtration. The crude solid may contain colored impurities from the oxidation of the 4-aminophenol starting material.[3]

-

Recrystallize the crude product from a minimal amount of hot water to obtain purified paracetamol.

Caption: Synthesis of Paracetamol from 4-Aminophenol.

Anticancer Agents: Inducing Apoptosis in Malignant Cells

Certain substituted aminophenols have demonstrated potent anticancer activities. Notably, p-alkylaminophenols have been shown to induce apoptosis in various cancer cell lines. The length of the alkyl chain has been found to be a critical determinant of their cytotoxic efficacy.

Structure-Activity Relationship (SAR) Insights

Studies on fenretinide, a potent anticancer agent, have revealed that the aminophenol moiety is crucial for its activity.[4] Specifically, p-alkylaminophenols like p-dodecylaminophenol (p-DDAP) have shown significant, chain-length-dependent anticancer effects against breast cancer (MCF-7), prostate cancer (DU-145), and leukemia (HL60) cells.[4]

Mechanism of Action: Apoptosis Induction

The anticancer activity of compounds like p-dodecylaminophenol is linked to their ability to induce apoptosis. This programmed cell death is often mediated through the activation of signaling pathways involving p53 and mitogen-activated protein kinases (MAPKs).[5][6] DNA damage can trigger the activation of p53, which in turn can induce the expression of pro-apoptotic proteins.[7][8] The MAPK signaling pathways, including ERK, JNK, and p38, also play complex roles in regulating apoptosis.[5][9]

Caption: Proposed Apoptotic Pathway of p-Dodecylaminophenol.

Experimental Protocol: Synthesis of p-Alkylaminophenols

Objective: To synthesize p-alkylaminophenols via Petasis reaction.[10]

Materials:

-

Salicylaldehyde

-

Amine (e.g., pyrrolidine, piperidine)

-

Arylboronic acid

-

1,4-Dioxane

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

Procedure:

-

To a stirred mixture of an amine (5 mmol) and an arylboronic acid (5 mmol) in 1,4-dioxane in a round-bottom flask, add salicylaldehyde (5 mmol).

-

Heat the mixture at reflux and stir for 24-36 hours.

-

Cool the reaction mixture to room temperature.

-

Dilute the resulting solution with water and extract with ethyl acetate.

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

Antimicrobial and Anti-inflammatory Agents

Substituted aminophenols and their derivatives, such as Schiff bases and their metal complexes, have shown promising antimicrobial and anti-inflammatory activities.[11]

Antimicrobial Mechanism

The antibacterial action of some aminophenols, particularly p-aminophenol, is attributed to the generation of reactive oxygen species (ROS), which induces oxidative stress in bacterial cells, leading to DNA damage and cell death.[3][12]

Caption: Proposed Antibacterial Mechanism of p-Aminophenol.

Anti-inflammatory Activity

The anti-inflammatory effects of some aminophenol derivatives are linked to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key enzymes in the inflammatory cascade.[13][14][15]

Materials Science: Building Blocks for Functional Materials

The reactivity of the amino and hydroxyl groups in substituted aminophenols makes them excellent monomers for the synthesis of a variety of polymers and dyes with tailored properties.

Conducting Polymers for Electronic Applications

Poly(aminophenol)s are a class of conducting polymers that can be synthesized via electrochemical or chemical oxidation of aminophenol monomers.[11][16] These polymers exhibit interesting redox properties and have been explored for applications in biosensors and supercapacitors.

Electrochemical Synthesis of Poly(o-aminophenol) (POAP)

Objective: To electrochemically synthesize a POAP film on a platinum electrode.

Materials:

-

o-Aminophenol (OAP)

-

Acidic electrolyte solution (e.g., 0.1 M HCl)

-

Platinum (Pt) working electrode

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., platinum wire)

-

Potentiostat/Galvanostat

Procedure:

-

Prepare a solution of o-aminophenol in the acidic electrolyte.

-

Set up a three-electrode electrochemical cell with the Pt working electrode, reference electrode, and counter electrode.

-

Immerse the electrodes in the OAP solution.

-

Apply a potential cycling program (cyclic voltammetry) or a constant potential (potentiostatic method) to the working electrode to initiate the electropolymerization of OAP onto the electrode surface.[16]

-

The growth of the polymer film can be monitored by observing the changes in the cyclic voltammogram.

Applications in Biosensors and Supercapacitors

Poly(aminophenol)-based materials have been successfully employed in the development of biosensors for the detection of various analytes, including glucose and dopamine.[17][18] They have also shown potential as electrode materials for supercapacitors.

| Application | Analyte/Device | Performance Metric | Value | Reference |

| Biosensor | Glucose | Linear Range | up to 6 mM | [17] |

| Biosensor | Glucose | Response Time | < 5 s | [17] |

| Biosensor | Dopamine | Detection Limit | 0.65 µM | [18] |

| Supercapacitor | Poly(m-aminophenol)/V₂O₅/Graphene | Specific Capacitance | 1191.7 F/g at 0.5 A/g | [12] |

| Supercapacitor | Poly(o-aminophenol)/Polypyrrole/Lignin | Charge Capacity | 121 mAh/g | [19] |

Dyes and Pigments

Substituted aminophenols are crucial intermediates in the synthesis of a wide range of dyes, including azo dyes and metal-complex dyes.[20] The ortho-disposed amino and hydroxyl groups in 2-aminophenol derivatives make them excellent ligands for forming stable metal complexes, which often exhibit superior lightfastness and wash-fastness.[20]

Experimental Protocol: Synthesis of an Azo Dye

Objective: To synthesize an azo dye from a 2-aminophenol derivative.[17]

Materials:

-

2-Aminophenol derivative

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Coupling component (e.g., a phenol or naphthol derivative)

-

Sodium hydroxide (NaOH)

-

Ice bath

Procedure:

-

Diazotization: Dissolve the 2-aminophenol derivative (10 mmol) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath. Add a cold solution of sodium nitrite (10 mmol) dropwise while maintaining the low temperature to form the diazonium salt.

-

Coupling: In a separate beaker, dissolve the coupling component in an aqueous solution of sodium hydroxide. Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold solution of the coupling component with constant stirring.

-

The azo dye will precipitate out of the solution. Collect the product by vacuum filtration, wash with water, and dry.

Caption: General Synthesis of an Azo Dye.

Analytical Chemistry: Reagents for Detection and Quantification

Substituted aminophenols are employed as analytical reagents in various spectrophotometric and chromatographic methods for the determination of different analytes. Their ability to undergo color-forming reactions or their inherent electrochemical activity makes them suitable for these applications. A variety of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectrophotometry, are used for the determination of aminophenol isomers.[21][22][23][24][25]

Organic Synthesis: Versatile Intermediates and Catalysts

Beyond their direct applications, substituted aminophenols are versatile intermediates in organic synthesis. They serve as precursors for the synthesis of a wide range of heterocyclic compounds, such as benzoxazoles, which are important scaffolds in medicinal chemistry.[20]

Synthesis of Benzoxazoles

A common method for synthesizing 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[20]

Experimental Protocol: Synthesis of a 2-Substituted Benzoxazole

Objective: To synthesize a 2-substituted benzoxazole from 2-aminophenol and a carboxylic acid.[20]

Materials:

-

2-Aminophenol

-

Carboxylic acid

-

Methanesulfonic acid

-

Toluene or xylene

-

Thionyl chloride (optional, for activation of carboxylic acid)

-

Round-bottom flask

-

Heating apparatus

Procedure:

-

(Optional Acid Activation) To a stirred solution of the carboxylic acid (1.0 mmol) in a suitable solvent (e.g., toluene), add thionyl chloride (1.2 mmol). Heat the mixture at reflux for 1-2 hours to form the acid chloride.

-

Cool the reaction mixture and add 2-aminophenol (1.0 mmol).

-

Add methanesulfonic acid (2.0-3.0 mmol) to the mixture.

-

Heat the reaction mixture at 100-120°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and work up as appropriate (e.g., neutralization, extraction).

-

Purify the product by column chromatography or recrystallization.

Conclusion

Substituted aminophenols represent a class of compounds with remarkable versatility and a broad spectrum of applications in scientific research. From their foundational role in the synthesis of life-saving drugs to their use in the development of advanced materials and analytical reagents, their importance cannot be overstated. The ability to readily modify their structure allows for the rational design of new molecules with tailored properties, ensuring that substituted aminophenols will continue to be a fertile ground for discovery and innovation in chemistry, biology, and materials science. This guide has provided a comprehensive overview of their key applications, supported by detailed protocols and mechanistic insights, to serve as a valuable resource for the scientific community.

References

-

Tucceri, I. R. (2013). Poly(o-aminophenol) film electrodes: synthesis and characterization and formation mechanisms — A review article. Canadian Journal of Chemistry, 91(2), 91-112. [Link]

-

Celik, F., et al. (2019). Synthesis of New p-Alkylaminophenol Compounds and Investigation of Their Antimicrobial and Antioxidant Activity. European Journal of Science and Technology, (16), 701-706. [Link]

-

Lunte, C. E., & Kissinger, P. T. (1983). Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography. Analyst, 108(1293), 1541-1544. [Link]

-

Sakurai, H., & Ogawa, S. (1976). Determination of aminophenol isomers by high-speed liquid chromatography. Journal of chromatographic science, 14(10), 499-500. [Link]

-

Chen, C., et al. (2019). Understanding MAPK Signaling Pathways in Apoptosis. International Journal of Molecular Sciences, 20(15), 3797. [Link]

-

Wang, X., et al. (2005). ERKs/p53 signal transduction pathway is involved in doxorubicin-induced apoptosis in H9c2 cells and cardiomyocytes. American Journal of Physiology-Heart and Circulatory Physiology, 288(4), H1867-H1875. [Link]

-

Sakurai, H., & Ogawa, S. (1976). Determination of aminophenol isomers by high-speed liquid chromatography. Journal of chromatographic science, 14(10), 499-500. [Link]

- BenchChem. (2025).

-

Jackson, J. G., & Post, S. M. (2022). Significance of Wild-Type p53 Signaling in Suppressing Apoptosis in Response to Chemical Genotoxic Agents: Impact on Chemotherapy Outcome. International Journal of Molecular Sciences, 23(19), 11356. [Link]

-

Haupt, S., et al. (2003). Anti-apoptotic p53 targets involved in MAPK-signaling pathways. Oncogene, 22(37), 5904-5915. [Link]

-

Adzic, M., et al. (2022). Adsorption and Electropolymerization of p-Aminophenol Reduces Reproducibility of Electrochemical Immunoassays. Chemosensors, 10(9), 381. [Link]

-

Sakurai, H., & Ogawa, S. (1976). Determination of Aminophenol Isomers by High-Speed Liquid Chromatography. Journal of Chromatographic Science, 14(10), 499-500. [Link]

-

Wu, G. S. (2004). The functional interactions between the p53 and MAPK signaling pathways. Cancer biology & therapy, 3(2), 156-161. [Link]

-

Chen, S. H., et al. (2000). Separation and determination of aminophenols and phenylenediamines by liquid chromatography and micellar electrokinetic capillary chromatography. Journal of separation science, 23(10‐11), 734-740. [Link]

-

ResearchGate. (2017). An Electrochemical Sensor for Selective Detection of p -Aminophenol Using Hemin-Graphene Composites and Molecularly Imprinted Polymer. [Link]

-

Lunte, C. E., & Kissinger, P. T. (1983). Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography. Analyst, 108(1293), 1541-1544. [Link]

-

Cincinelli, R., et al. (2021). Electrosynthesized Poly(o-aminophenol) Films as Biomimetic Coatings for Dopamine Detection on Pt Substrates. Chemosensors, 9(11), 312. [Link]

-

Sakurai, H., & Ogawa, S. (1976). Determination of Aminophenol Isomers by High-Speed Liquid Chromatography. Journal of Chromatographic Science, 14(10), 499-500. [Link]

-

Sirajuddin, M., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1335. [Link]

-

Shanbhag, A. (2006). Synthesis of Acetaminophen. [Link]

-

ResearchGate. (2023). Inhibition of the different classes of anti-inflammatory drugs. [Link]

-

Basicmedical Key. (2017). ANTI-INFLAMMATORY AGENTS AND p-AMINOPHENOL DERIVATIVES (ACETAMINOPHEN). [Link]

-

ResearchGate. (2025). A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-inflammatory Drugs. [Link]

-

Lee, S., & Kim, S. (2021). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[10][16]-Rearrangement—Oxa-Michael Addition Cascade Reactions. Molecules, 26(21), 6439. [Link]

-

Josephy, P. D., et al. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. The Journal of biological chemistry, 258(9), 5561-5569. [Link]

-

Rowe, S. E., et al. (2020). Oxidative Stress-Generating Antimicrobials, a Novel Strategy to Overcome Antibacterial Resistance. Frontiers in microbiology, 11, 809. [Link]

-

Agrawal, P., et al. (2025). A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs. Archiv der Pharmazie. [Link]

-

Khan, I., et al. (2023). Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents. Heliyon, 9(3), e14390. [Link]

-

Taylor & Francis. (2021). Aminophenol – Knowledge and References. [Link]

-

Hassan, M., & Rahman, K. M. (2023). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. International Journal of Molecular Sciences, 24(13), 10833. [Link]

-

ResearchGate. (2014). Intrinsic apoptosis signaling pathway.(A) Schematic diagram of the.... [Link]

-

Barber, M., & Haslewood, G. A. D. (1944). Antibacterial Action of 2-Aminophenol. British medical journal, 2(4379), 754–755. [Link]

-

TeachMeAnatomy. (2025). Apoptosis - Intrisinic Pathway - External. [Link]

- Lerner, R. A., et al. (1999). Aldol condensations by catalytic antibodies.

-

ResearchGate. (2022). (PDF) Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

-

ResearchGate. Schematic Diagram of the Intrinsic, Extrinsic Pathways of Apoptosis.... [Link]

-

Kim, J. H., et al. (2016). Phytol has antibacterial property by inducing oxidative stress response in Pseudomonas aeruginosa. Free radical biology & medicine, 99, 259-267. [Link]

-

ResearchGate. (2016). (PDF) Electrochemical synthesis and characterization of bilayers of poly(O-aminophenol)/ polypyrrole/lignin composites for enhanced charge storage in supercapacitors. [Link]

-

ResearchGate. Comparison of performances of dopamine biosensors. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Antibacterial Action of 2-Aminophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Kinetic and Mechanistic Study of Oxidative Degradation of 2-Aminophenol in Aqueous Alkaline Medium and Antimicrobial Study of Degradation Product 2-Aminophenoxazin-3-One [scielo.org.mx]

- 4. Electrochemical Sensors Based on the Electropolymerized Natural Phenolic Antioxidants and Their Analytical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The functional interactions between the p53 and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phytol has antibacterial property by inducing oxidative stress response in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Characterization of Boron and 2-Aminophenol Schiff Base Ligands with Their Cu(II) and Pt(IV) Complexes and Evaluation as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. cabidigitallibrary.org [cabidigitallibrary.org]

- 21. Determination of aminophenol isomers by high-speed liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. researchgate.net [researchgate.net]

- 24. Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 25. academic.oup.com [academic.oup.com]

5-Amino-2-isopropylphenol: A Strategic Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

5-Amino-2-isopropylphenol is a substituted aminophenol that has emerged as a versatile and strategically important building block in organic synthesis. Its unique trifunctional nature—comprising a nucleophilic amino group, an acidic phenolic hydroxyl group, and a sterically influential isopropyl group on an activated aromatic ring—provides a powerful platform for constructing complex molecular architectures. This guide offers a senior-level perspective on the core reactivity, synthetic applications, and practical considerations of using this compound, with a focus on its role in the development of high-value molecules, particularly in the pharmaceutical industry. We will delve into the causality behind its reactivity, present detailed experimental workflows, and provide a forward-looking perspective on its potential.

Core Physicochemical Properties and Structural Attributes

A thorough understanding of a building block's intrinsic properties is fundamental to its effective deployment in a synthetic campaign.

Structural and Chemical Identity

-

IUPAC Name: 5-Amino-2-(propan-2-yl)phenol

-

Synonyms: this compound, 2-Hydroxy-4-isopropylaniline

-

CAS Number: 139729-85-4[1]

-

Molecular Formula: C₉H₁₃NO[1]

Tabulated Physicochemical Data

The physical properties of this compound dictate the conditions required for its handling, reaction, and purification.

| Property | Value | Source |

| Molecular Weight | 151.21 g/mol | PubChem[1] |

| Melting Point | 59 - 61 °C | Sigma-Aldrich[2] |

| Boiling Point | 212 - 213 °C | Sigma-Aldrich[2] |

| logP (Octanol/Water) | 2.90 (experimental) | Sigma-Aldrich[2] |

| Appearance | Off-white to tan crystalline solid | N/A |

| Solubility | Soluble in methanol, ethanol, acetone; low water solubility. | N/A |

The Heart of Reactivity: A Functional Group Analysis

The synthetic utility of this compound stems from the distinct and synergistic reactivity of its functional groups. The interplay between the electron-donating amino and hydroxyl groups strongly activates the aromatic ring, while the isopropyl group provides steric influence and lipophilicity.

dot digraph "Reactivity_Map" { graph [layout=neato, overlap=false, splines=true, fontname="Helvetica", fontsize=12, label="Fig 1: Core Reactivity of this compound", labelloc=b]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

main [label="this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];

// N-Functionalization n_acyl [label="N-Acylation\n(Amide Formation)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3,2!"]; n_alkyl [label="N-Alkylation", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3,-2!"]; diaz [label="Diazotization\n(Sandmeyer, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-4,0!"];

// O-Functionalization o_alkyl [label="O-Alkylation\n(Ether Formation)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="3,2!"]; o_acyl [label="O-Acylation\n(Ester Formation)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="3,-2!"];

// Ring Functionalization ring_halo [label="Electrophilic Halogenation\n(Positions 4, 6)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,3!"]; ring_nitrate [label="Nitration", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-3!"];

// Edges main -> n_acyl [label="R-COCl, Base", color="#EA4335"]; main -> n_alkyl [label="R-X, Base", color="#EA4335"]; main -> diaz [label="NaNO₂, HCl", color="#EA4335"];

main -> o_alkyl [label="R-X, Base (e.g., K₂CO₃)", color="#4285F4"]; main -> o_acyl [label="R-COCl, Pyridine", color="#4285F4"];

main -> ring_halo [label="NBS / NCS", color="#34A853"]; main -> ring_nitrate [label="HNO₃, H₂SO₄", color="#34A853"]; } mend Fig 1: Core Reactivity of this compound

The Amino Group (-NH₂): A Versatile Nucleophile

The primary amine is a potent nucleophile and a key handle for molecular elaboration.

-

Acylation/Sulfonylation: It readily reacts with acyl halides, anhydrides, and sulfonyl chlorides to form stable amide and sulfonamide linkages. This is a foundational step for introducing diverse side chains and is often used as a protecting group strategy.

-

Alkylation: While direct N-alkylation can be challenging to control, reductive amination provides a robust method for synthesizing secondary and tertiary amines.

-

Diazotization: The amine can be converted to a diazonium salt, a gateway to a vast array of transformations (e.g., Sandmeyer and Suzuki reactions), allowing for the introduction of halogens, cyano groups, or new carbon-carbon bonds.

The Phenolic Hydroxyl Group (-OH): Nucleophile and Directing Group

The hydroxyl group offers a complementary reaction site.

-

O-Alkylation (Williamson Ether Synthesis): Deprotonation with a suitable base (e.g., K₂CO₃, NaH) generates a phenoxide, a strong nucleophile for reaction with alkyl halides to form ethers. This is critical for modulating solubility and metabolic stability in drug candidates.

-

O-Acylation: Reaction with acylating agents yields esters, which can serve as prodrugs or protecting groups.[3]

-

Electrophilic Aromatic Substitution: As a powerful ortho, para-directing group, the hydroxyl function, in concert with the amino group, super-activates the ring, making it highly susceptible to electrophilic attack.

The Aromatic Ring: Regioselective Substitution

The combined directing effects of the -OH group (at C1) and -NH₂ group (at C5) dictate the regiochemical outcome of electrophilic substitutions. Both are ortho, para-directing.

-

The position ortho to the -OH and ortho to the -NH₂ (C6) is highly activated.

-

The position para to the -OH and ortho to the -NH₂ (C4) is also highly activated.

-

The position ortho to the -OH (C2) is blocked by the isopropyl group.

-

The position ortho to the -NH₂ (C6) is also meta to the -OH. This complex interplay, combined with the steric hindrance from the isopropyl group, allows for highly selective functionalization, primarily at the C4 and C6 positions.

Application Spotlight: Synthesis of Pharmaceutical Intermediates

The unique substitution pattern of this compound makes it an ideal precursor for molecules where this specific arrangement is required. A prominent example is its use in the synthesis of key intermediates for complex active pharmaceutical ingredients (APIs). While direct synthesis routes for specific blockbuster drugs are often proprietary, patent literature provides invaluable insights into its application. For instance, aminophenol scaffolds are crucial in the synthesis of kinase inhibitors and other targeted therapies.[4]

Exemplary Synthetic Workflow: Preparation of a Substituted Benzoxazole

Benzoxazoles are privileged heterocyclic motifs in medicinal chemistry. This compound is an excellent starting material for their synthesis.

Detailed Experimental Protocol: N-Acylation of this compound

This protocol describes a general procedure for the acylation of the amino group, a common first step in a multi-step synthesis.

Objective: To synthesize N-(2-hydroxy-4-isopropylphenyl)acetamide.

Materials:

-

This compound (1.0 eq)

-

Acetic Anhydride (1.1 eq)

-

Pyridine (catalytic amount) or Triethylamine (1.2 eq)

-

Dichloromethane (DCM) or Ethyl Acetate (solvent)

-

1M Hydrochloric Acid

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound in the chosen organic solvent (e.g., DCM).

-

Base Addition: Add the base (e.g., triethylamine) and cool the mixture to 0 °C in an ice bath.

-

Acylation: Add acetic anhydride dropwise to the stirred solution. The reaction is often exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash sequentially with 1M HCl to remove excess base, followed by saturated NaHCO₃ to remove unreacted anhydride and acetic acid, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure N-(2-hydroxy-4-isopropylphenyl)acetamide.

Self-Validation: The success of the protocol is validated by characterization of the product via ¹H NMR (disappearance of the -NH₂ signal, appearance of an amide N-H singlet and a methyl singlet), ¹³C NMR, and Mass Spectrometry to confirm the expected molecular weight.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. This compound possesses significant hazards that must be managed with appropriate engineering controls and personal protective equipment.

-

Hazard Profile: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][5] It causes severe skin burns and eye damage.[2][6] It is also considered harmful to aquatic life.[2]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood.[5][7] Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[2][5] Respiratory protection is required when dusts are generated.[2]

-

Handling: Avoid creating dust.[2] Do not get in eyes, on skin, or on clothing.[5][7] Wash hands and skin thoroughly after handling.[2][5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[5][7]

-

First Aid:

-

Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][5]

-

Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Immediately call an ophthalmologist.[2][5]

-

Ingestion: Rinse mouth and drink plenty of water. Do NOT induce vomiting due to the risk of perforation.[6][7] Seek immediate medical attention.[2][7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

-

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for chemists engaged in the synthesis of complex, high-value molecules. Its pre-defined substitution pattern and versatile functional groups allow for efficient and often regioselective synthetic transformations, saving steps and improving overall yields in lengthy synthetic campaigns. Its demonstrated utility in accessing privileged scaffolds for medicinal chemistry ensures its continued relevance. As the demand for novel therapeutics with complex structures grows, the strategic application of well-designed building blocks like this compound will be increasingly critical to the success of drug discovery and development programs.[8]

References

-

5-(2-Aminopropyl)-2-methylphenol. PubChem, National Center for Biotechnology Information. [Link]

-

2-Amino-5-isopropylphenol. PubChem, National Center for Biotechnology Information. [Link]

-

A Divergent Synthesis of Anabaenopeptins With a Strategic Eye Toward N-Terminal Sequence Diversity. (2021). ACS Omega. [Link]

- Process for the preparation of 2-amino-5-alkyl-phenols. (1996).

-

4-Amino-2-isopropyl-5-methylphenol. PubChem, National Center for Biotechnology Information. [Link]

-

Preparation of 2-amino-5-methylphenol derivatives detected by GCMS and its Antibacterial activity. (2011). ResearchGate. [Link]

-

2-Isopropylphenol. PubChem, National Center for Biotechnology Information. [Link]

-

A new synthetic drug 5-(2-aminopropyl)indole (5-IT) induces rewarding effects and increases dopamine D1 receptor and dopamine transporter mRNA levels. (2018). PubMed. [Link]

- An improved process for preparation of 5-amino-2,4-di-tert-butylphenol or an acid addition salt thereof. (2016).

- Novel process for synthesis of a phenoxy diaminopyrimidine compound. (2019).

-

Synthetic route to amino acid 2. (2009). ResearchGate. [Link]

-

Amino Acids in the Development of Prodrugs. (2018). Molecules. [Link]

-

Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. (2017). PubMed. [Link]

-

Drug discovery and development: Role of basic biological research. (2010). Alzheimer's Research & Therapy. [Link]

Sources

- 1. 2-Amino-5-isopropylphenol | C9H13NO | CID 21184834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. Drug discovery and development: Role of basic biological research - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Differential Reactivity of Aminophenol Isomers: Structure, Mechanisms, and Applications

This in-depth technical guide provides a comprehensive analysis of the chemical reactivity of the three structural isomers of aminophenol: ortho-, meta-, and para-aminophenol. Directed at researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles governing the distinct chemical behaviors of these isomers. By integrating mechanistic insights with practical experimental considerations, this guide aims to serve as an essential resource for the synthesis, handling, and application of these versatile chemical intermediates.

Introduction: The Significance of Isomeric Position

Aminophenols are bifunctional organic compounds that are foundational to numerous applications, from the synthesis of pharmaceuticals and dyes to their use as photographic developers.[1] The strategic placement of the amino (-NH₂) and hydroxyl (-OH) groups on the aromatic ring dictates the electronic and steric environment of the molecule, leading to profound differences in the chemical reactivity of the ortho-, meta-, and para-isomers.[2] Understanding these isomeric distinctions is paramount for controlling reaction outcomes, optimizing synthetic routes, and predicting the biological activity and toxicity of their derivatives. This guide will explore the core chemical principles that underpin the unique reactivity profiles of each aminophenol isomer.

Electronic and Steric Effects: The Foundation of Differential Reactivity

The reactivity of aminophenols is primarily governed by the interplay of the electronic effects of the amino and hydroxyl substituents. Both are powerful activating, ortho-, para-directing groups, donating electron density to the benzene ring via resonance.[3] This increased nucleophilicity makes the ring highly susceptible to electrophilic attack. However, the relative positioning of these groups in each isomer introduces subtle yet significant differences.

-

ortho-Aminophenol: The proximity of the -NH₂ and -OH groups allows for intramolecular hydrogen bonding, which influences its physical properties, such as a higher melting point compared to other compounds of similar molecular mass.[4] This closeness also predisposes it to unique cyclization reactions.[5]

-

meta-Aminophenol: In this isomer, the activating effects of the -NH₂ and -OH groups are directed to different positions on the ring. The positions ortho to the hydroxyl group (2- and 6-) and ortho and para to the amino group (2-, 4-, and 6-) are activated. This leads to a more complex mixture of products in electrophilic substitution reactions compared to the other isomers.

-

para-Aminophenol: The -NH₂ and -OH groups are situated opposite each other, leading to a synergistic activation of the positions ortho to each group. This results in a highly activated and symmetrical molecule, often leading to more specific reaction outcomes.[6] The potential for intermolecular hydrogen bonding is also a key feature of this isomer.[2]

The following diagram illustrates the resonance structures that contribute to the electron-donating nature of the amino and hydroxyl groups.

Caption: Resonance donation of electrons from amino and hydroxyl groups.

Comparative Reactivity in Key Chemical Transformations

The structural and electronic differences among the aminophenol isomers manifest in their behavior in various chemical reactions.

Oxidation

The susceptibility to oxidation is a defining characteristic that separates the aminophenol isomers.

-

ortho- and para-Aminophenol: These isomers are readily oxidized, especially in the presence of air, light, or metal ions.[5][7] This reactivity is the basis for their use as photographic developers.[5] The oxidation of p-aminophenol proceeds through a quinoneimine intermediate, which can then polymerize.[7] Electrochemical studies show that p-aminophenol can hydrolyze to hydroquinone and p-benzoquinone upon oxidation.[8] o-Aminophenol's oxidation can lead to the formation of phenoxazine structures through cyclization.[8][9]

-

meta-Aminophenol: In stark contrast, m-aminophenol is significantly more stable towards air oxidation.[5][7] This stability makes it a more robust intermediate in many synthetic applications where oxidative side reactions are a concern. Electrochemical oxidation of m-aminophenol tends to form a passivating polymeric film on the electrode surface.[8]

| Isomer | Susceptibility to Air Oxidation | Key Oxidation Products |

| ortho-Aminophenol | High | Phenoxazines, polymeric structures[5][8] |

| meta-Aminophenol | Low | Polymeric films (electrochemically)[8] |

| para-Aminophenol | High | Quinoneimines, polymers, hydroquinone/p-benzoquinone[8] |

Electrophilic Aromatic Substitution

The strong activating nature of the amino and hydroxyl groups makes the aromatic ring of aminophenols highly reactive towards electrophiles.

In acidic media, the amino group is protonated to form an ammonium ion (-NH₃⁺), which is a deactivating, meta-directing group. This significantly alters the reactivity and regioselectivity of electrophilic substitution.[10] In contrast, in basic media, the phenolic proton is removed to form a phenoxide ion (-O⁻), which is an even stronger activating group than the hydroxyl group.

A notable example is the bromination of p-aminophenol. The synergistic activation by the -NH₂ and -OH groups leads to substitution at the positions ortho to both groups. With excess bromine, tetrabromination can be achieved.[6]

Acylation: A Gateway to Pharmaceuticals

Acylation of the amino group is a crucial reaction, particularly for p-aminophenol, as it is the key step in the industrial synthesis of paracetamol (acetaminophen), a widely used analgesic and antipyretic.[11][12] The reaction is typically carried out using acetic anhydride.[13] The amino group is a more potent nucleophile than the hydroxyl group, leading to selective N-acylation.[5]

Experimental Protocol: Synthesis of Paracetamol from p-Aminophenol

This protocol outlines the laboratory-scale synthesis of paracetamol.

Materials:

-

p-Aminophenol

-

Acetic anhydride

-

Water

-

Erlenmeyer flask

-

Heating mantle or water bath

-

Buchner funnel and filter flask

Procedure:

-

In an Erlenmeyer flask, suspend p-aminophenol in water.

-

Add acetic anhydride to the suspension.

-

Gently heat the mixture with stirring for approximately 15-20 minutes to facilitate the reaction.

-

Cool the reaction mixture in an ice bath to induce the crystallization of paracetamol.

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Recrystallize the crude product from hot water to obtain purified paracetamol.

Caption: Workflow for the synthesis of paracetamol.

Cyclization Reactions of ortho-Aminophenol

The adjacent amino and hydroxyl groups in o-aminophenol enable it to undergo a variety of cyclization and condensation reactions that are not possible for the meta and para isomers.[5] These reactions are pivotal for the synthesis of various heterocyclic compounds, such as benzoxazoles and phenoxazines, which are important structural motifs in many biologically active molecules and dyes.[5][14] For instance, the oxidative condensation of o-aminophenol can yield 2-aminophenoxazinone.[15]

Applications Driven by Isomer-Specific Reactivity

The distinct reactivity of each aminophenol isomer directly translates to their specific industrial and commercial applications.

-

ortho-Aminophenol: Its propensity for cyclization makes it a key precursor for the synthesis of heterocyclic compounds, including dyes and pigments for leather, fur, and hair.[5] It is also used in the production of some pharmaceuticals and as a photographic developer.[2][4]

-

meta-Aminophenol: Its relative stability to oxidation makes it a valuable intermediate in the synthesis of certain dyes and as a stabilizer for chlorine-containing thermoplastics.[5][16] It is also a component in some hair dye formulations.[5]

-

para-Aminophenol: The most commercially significant application of p-aminophenol is as the immediate precursor to paracetamol.[1][11] It is also widely used in the formulation of hair dyes and as a developing agent in black-and-white photography.[17]

Conclusion

The reactivity of aminophenol isomers is a classic illustration of how the constitutional isomerism of a molecule profoundly influences its chemical behavior. The interplay of electronic effects, steric hindrance, and the potential for intra- or intermolecular interactions dictates the outcomes of a wide range of chemical transformations. A thorough understanding of these principles is essential for researchers and professionals in the chemical and pharmaceutical industries to effectively utilize these versatile building blocks in the development of new materials, medicines, and other valuable products.

References

-

Chemcess. (2025, September 10). Aminophenol: Properties, Production, Reactions And Uses. [Link]

-

Universidad de Alicante. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. [Link]

-

Eyer, P., & Lengfelder, E. (n.d.). Differences in the reactions of isomeric ortho- and para-aminophenols with hemoglobin. [Link]

-

Kryzhevoi, N. V., & Cederbaum, L. S. (n.d.). Inner-shell single and double ionization potentials of aminophenol isomers. AIP Publishing. [Link]

-

Kajay Remedies. (2024, February 28). How Para Aminophenol Supports Chemical Industries. [Link]

-

Kajay Remedies. (n.d.). 2 Amino Phenol | Ortho Aminophenol CAS 95-55-6. [Link]

-

T.J. is. (2026, January 5). P-Aminophenol: Exploring Physical Properties And Uses. [Link]

-